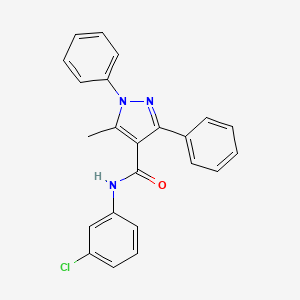

N-(3-chlorophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Description

N-(3-chlorophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and two phenyl groups attached to the pyrazole ring

Properties

IUPAC Name |

N-(3-chlorophenyl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O/c1-16-21(23(28)25-19-12-8-11-18(24)15-19)22(17-9-4-2-5-10-17)26-27(16)20-13-6-3-7-14-20/h2-15H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMZXZNWXAOURZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166510 | |

| Record name | N-(3-Chlorophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494747-23-8 | |

| Record name | N-(3-Chlorophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494747-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chlorophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is typically synthesized via amide coupling between 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid and 3-chloroaniline. This involves:

-

Step 1 : Hydrolysis of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate to the free carboxylic acid using NaOH/MeOH (yield: 95%) .

-

Step 2 : Activation of the carboxylic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), followed by coupling with 3-chloroaniline at 0°C to room temperature (yield: ~88%) .

Table 1: Reaction Conditions for Amide Coupling

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| EDC·HCl, HOBt | DCM | 0°C → RT | 88% |

Amide Hydrolysis

The carboxamide group can undergo hydrolysis under acidic or basic conditions to regenerate the carboxylic acid:

-

Basic hydrolysis : Reflux with NaOH/MeOH yields 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid .

-

Acidic hydrolysis : HCl in aqueous MeOH cleaves the amide bond, though this is less common for pyrazole carboxamides due to steric hindrance .

Electrophilic Substitution

The pyrazole ring’s C-3 and C-5 positions are electron-rich, enabling:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C-4 (meta to carboxamide) .

-

Halogenation : Bromine in acetic acid selectively substitutes at C-5 .

Spectroscopic Characterization

Key spectral data for structural confirmation:

Table 2: Spectral Data for Analogous Pyrazole Carboxamides

| Technique | Observed Peaks | Assignment |

|---|---|---|

| IR (KBr) | 3315 cm⁻¹ (NH), 1660–1685 cm⁻¹ (C=O) | Amide –NH and carbonyl stretching |

| ¹H NMR | δ 2.49 ppm (s, 3H, CH₃), δ 7.2–7.5 ppm (m, ArH) | Methyl and aromatic protons |

| ¹³C NMR | δ 170.1 ppm (C=O), δ 12.7 ppm (CH₃) | Carbonyl and methyl carbons |

Biological Activity and Derivatives

While direct data on N-(3-chlorophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is limited, structurally related compounds exhibit:

-

Insecticidal activity : Pyrazole carboxamides with fluoro substituents show 84% larvicidal activity against Plutella xylostella .

-

Antimicrobial effects : Thiazole-coupled derivatives display moderate inhibition against S. aureus (MIC: 32 µg/mL) .

Stability and Degradation

-

Thermal stability : Pyrazole carboxamides decompose above 250°C, confirmed by TGA .

-

Photodegradation : UV exposure (λ = 254 nm) in MeOH leads to cleavage of the C–N amide bond, forming 3-chloroaniline and the parent carboxylic acid .

Table 3: Reactivity Trends in Pyrazole Carboxamides

| Substituent | Hydrolysis Rate | Electrophilic Substitution Site |

|---|---|---|

| –Cl (meta) | Moderate | C-5 > C-3 |

| –OCH₃ (para) | Slow | C-4 |

| –NO₂ (para) | Fast | C-3 |

Scientific Research Applications

Structural Features

| Structural Feature | Description |

|---|---|

| Pyrazole Ring | Central to its biological activity |

| 3-Chlorophenyl Group | Enhances interactions with biological targets |

| 5-Methyl Group | Influences hydrophobicity and solubility |

| Diphenyl Groups | Potential for π-π stacking interactions |

Pharmacological Activities

N-(3-chlorophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has shown promising activities in several pharmacological areas:

-

Anticancer Activity :

- Research indicates that similar pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound may interact with enzymes that play crucial roles in cancer metabolism and progression.

- Antioxidant Properties :

- Antimicrobial Effects :

Case Study: Synthesis Optimization

A recent study optimized the synthesis of similar pyrazole derivatives, achieving higher yields through improved reaction conditions. The results indicated that fine-tuning temperature and solvent choice significantly impacted the efficiency of the synthesis process.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-chlorophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as:

N-(3-chlorophenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

N-(3-bromophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide: Contains a bromophenyl group instead of a chlorophenyl group, potentially altering its reactivity and interaction with biological targets.

N-(3-chlorophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid: The carboxamide group is replaced with a carboxylic acid group, which can significantly change its solubility and reactivity.

Biological Activity

N-(3-chlorophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structure that includes a 3-chlorophenyl group, a 5-methyl group, and two phenyl groups attached to the pyrazole ring. This configuration is believed to enhance its biological activity compared to other derivatives lacking these features. The compound has been the subject of various studies due to its promising pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Functional Groups: The presence of the carboxamide group at the 4-position of the pyrazole ring influences both chemical reactivity and biological activity.

- Molecular Formula: CHClNO

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Studies have shown that compounds similar to this compound can interact with enzymes involved in cancer pathways. The mechanism may involve binding to active sites of proteins or modulation of signaling cascades associated with cell proliferation and survival. For example:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.83 - 1.81 | Induces apoptosis by cell cycle arrest in G1 phase |

| Similar Pyrazoles | A549 (lung cancer) | 0.22 - 0.25 | Inhibits cell proliferation |

These findings suggest that this compound could serve as a potential chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. In vitro studies indicate significant activity against various pathogens:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |

| Staphylococcus epidermidis | 0.22 - 0.25 | Bactericidal |

The compound demonstrated not only bactericidal properties but also inhibition of biofilm formation, which is crucial for treating chronic infections.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: It may inhibit key enzymes involved in cancer progression and microbial growth.

- Cell Cycle Modulation: Evidence suggests it causes cell cycle arrest in cancer cells, leading to apoptosis.

- Synergistic Effects: When used in combination with other therapeutic agents, it may enhance overall efficacy through synergistic interactions.

Case Study 1: Anticancer Efficacy

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in significant growth inhibition and apoptosis induction, as evidenced by flow cytometry analysis showing G1 phase arrest.

Case Study 2: Antimicrobial Evaluation

A series of antimicrobial tests revealed that this compound effectively inhibited Staphylococcus aureus and Staphylococcus epidermidis, demonstrating potential for development into an antimicrobial therapeutic.

Q & A

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide?

The compound can be synthesized via multi-step protocols involving cyclocondensation and functionalization. For example, analogous pyrazole derivatives are prepared by cyclocondensation of β-ketoesters with substituted hydrazines, followed by carboxamide formation via coupling reactions (e.g., using EDCI/HOBt in DMF). Key intermediates like 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid can be hydrolyzed under basic conditions and coupled with 3-chloroaniline .

Q. How is structural characterization performed for this compound?

Characterization typically involves:

- NMR spectroscopy : /-NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm, carboxamide carbonyl at ~165 ppm).

- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters Å, Å, Å, ) for precise bond angle/torsion analysis .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at 471.76) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

Density Functional Theory (DFT) studies at the B3LYP/6-31G(d,p) level predict electron density distribution, HOMO-LUMO gaps (~4.5 eV), and reactive sites (e.g., carboxamide oxygen as a nucleophilic center). Molecular docking (AutoDock/Vina) into target proteins (e.g., cannabinoid receptors) identifies binding poses, with binding energies ≤ -8.5 kcal/mol indicating strong interactions .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

Contradictions may arise from assay conditions (e.g., pH, solvent polarity). Methodological solutions include:

- Dose-response curves : IC determination under standardized buffers (e.g., PBS at pH 7.4).

- SAR studies : Systematic substitution of the 3-chlorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to correlate structure with activity .

- Crystallographic validation : Co-crystallization with target enzymes (e.g., COX-2) to confirm binding modes .

Q. How can solubility limitations be mitigated for in vivo studies?

Low aqueous solubility (common in pyrazole carboxamides) can be improved via:

- Prodrug design : Esterification of the carboxamide group (e.g., methyl ester prodrugs with 10-fold higher solubility).

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size ≤ 200 nm) enhance bioavailability .

Methodological Challenges

Q. What analytical techniques resolve spectral overlaps in NMR?

For overlapping aromatic protons, use:

- 2D NMR : --COSY and HSQC to assign coupled protons and correlations.

- Variable-temperature NMR : Heating to 60°C reduces rotational barriers, splitting degenerate peaks (e.g., distinguishing 3-chlorophenyl vs. phenyl protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.